molecular formula C18H19FN4O2 B12237258 5-Fluoro-2-{[2-(pyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine

5-Fluoro-2-{[2-(pyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine

Cat. No.: B12237258
M. Wt: 342.4 g/mol
InChI Key: SXVYFIZREQQSTI-UHFFFAOYSA-N
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Description

5-Fluoro-2-{[2-(pyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine is a complex organic compound that features a fluorinated pyridine ring and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-{[2-(pyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine typically involves multiple steps. One common approach is to start with the fluorination of pyridine derivatives. For instance, fluorination of pyridine by complex aluminum fluoride and copper fluoride at high temperatures (450–500°C) can yield fluoropyridine derivatives . The subsequent steps involve the formation of the pyrimidine ring and the incorporation of the octahydrocyclopenta[c]pyrrol moiety through various cyclization and substitution reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-{[2-(pyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce partially or fully reduced derivatives .

Scientific Research Applications

5-Fluoro-2-{[2-(pyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-{[2-(pyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The fluorinated pyridine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The compound’s structure allows it to fit into binding sites with high specificity, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-{[2-(pyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine is unique due to its combination of a fluorinated pyridine ring and a pyrimidine moiety, along with the octahydrocyclopenta[c]pyrrol structure. This unique combination of features provides it with distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H19FN4O2

Molecular Weight

342.4 g/mol

IUPAC Name

[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-pyridin-2-ylmethanone

InChI

InChI=1S/C18H19FN4O2/c19-14-8-21-17(22-9-14)25-12-18-6-3-4-13(18)10-23(11-18)16(24)15-5-1-2-7-20-15/h1-2,5,7-9,13H,3-4,6,10-12H2

InChI Key

SXVYFIZREQQSTI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC2(C1)COC3=NC=C(C=N3)F)C(=O)C4=CC=CC=N4

Origin of Product

United States

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